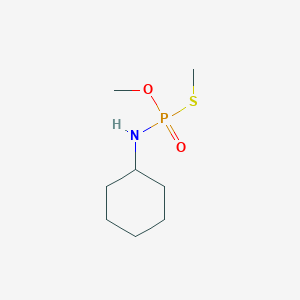

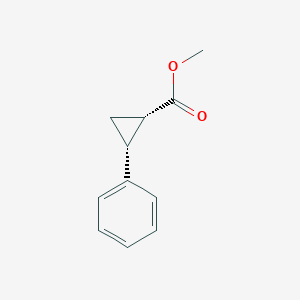

O,S-Dimethyl cyclohexylphosphoramidothioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

O,S-Dimethyl cyclohexylphosphoramidothioate is an organophosphate compound known for its use in various applications, particularly in agriculture as a pesticide. This compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects, making it effective in pest control.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,S-Dimethyl cyclohexylphosphoramidothioate typically involves the reaction of cyclohexylamine with O,S-dimethyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures before being marketed.

Chemical Reactions Analysis

Types of Reactions

O,S-Dimethyl cyclohexylphosphoramidothioate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Hydrolysis: In the presence of water, the compound can hydrolyze to form cyclohexylamine and O,S-dimethyl phosphorothioic acid.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Hydrolysis: Cyclohexylamine and O,S-dimethyl phosphorothioic acid.

Substitution: Various substituted phosphoramidothioates depending on the nucleophile used.

Scientific Research Applications

O,S-Dimethyl cyclohexylphosphoramidothioate has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other organophosphate compounds.

Biology: Studied for its effects on acetylcholinesterase and its potential as a model compound for understanding enzyme inhibition.

Medicine: Investigated for its potential use in developing treatments for diseases involving acetylcholinesterase dysfunction.

Industry: Employed as a pesticide in agriculture to control insect pests.

Mechanism of Action

The primary mechanism of action of O,S-Dimethyl cyclohexylphosphoramidothioate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, paralysis, and eventual death of the insect.

Comparison with Similar Compounds

Similar Compounds

Acephate: Another organophosphate pesticide with a similar mechanism of action.

Methamidophos: A toxic metabolite of acephate with similar properties.

Dimethoate: An organophosphate insecticide with comparable uses and effects.

Uniqueness

O,S-Dimethyl cyclohexylphosphoramidothioate is unique due to its specific structure, which imparts distinct physicochemical properties and reactivity. Its cyclohexyl group differentiates it from other organophosphates, potentially affecting its solubility, stability, and interaction with biological targets.

Properties

CAS No. |

71216-74-5 |

|---|---|

Molecular Formula |

C8H18NO2PS |

Molecular Weight |

223.28 g/mol |

IUPAC Name |

N-[methoxy(methylsulfanyl)phosphoryl]cyclohexanamine |

InChI |

InChI=1S/C8H18NO2PS/c1-11-12(10,13-2)9-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,9,10) |

InChI Key |

OOLYQLLWZCYKAS-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(NC1CCCCC1)SC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[4-(Diethylamino)phenyl]-L-glutamine](/img/structure/B14476190.png)

![(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine](/img/structure/B14476202.png)

![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-butoxyphenyl)acetate](/img/structure/B14476222.png)

![(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide](/img/structure/B14476228.png)

![Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14476253.png)